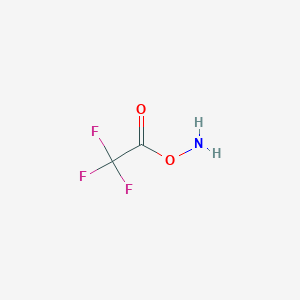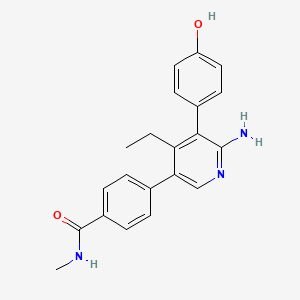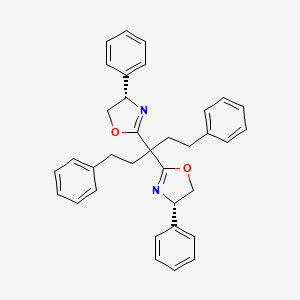![molecular formula C40H26O8 B8144858 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8144858.png)
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
概要
説明
5’,5’‘-Bis(4-carboxyphenyl)-[1,1’3’,1’‘3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarboxylic acid: is a complex organic compound characterized by its multiple carboxylic acid groups and extended aromatic system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’,5’‘-Bis(4-carboxyphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The final step involves the oxidation of intermediate compounds to introduce the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and separation processes.
Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in the design of drugs that target specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of advanced materials with unique electronic, optical, and mechanical properties.
作用機序
The mechanism by which 5’,5’‘-Bis(4-carboxyphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarboxylic acid exerts its effects is largely dependent on its application. In catalysis, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
1,3,5-Tri(4-carboxyphenyl)benzene: Similar in structure but with three carboxyphenyl groups.
[1,1’3’,1’‘3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid: Lacks the additional carboxyphenyl groups present in the target compound.
Uniqueness: The presence of multiple carboxylic acid groups and an extended aromatic system in 5’,5’‘-Bis(4-carboxyphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarboxylic acid provides unique properties, such as enhanced coordination ability and potential for forming complex supramolecular structures.
特性
IUPAC Name |
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O8/c41-37(42)27-9-1-23(2-10-27)31-17-32(24-3-11-28(12-4-24)38(43)44)20-35(19-31)36-21-33(25-5-13-29(14-6-25)39(45)46)18-34(22-36)26-7-15-30(16-8-26)40(47)48/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYHUPHWRFAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)




![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)






